molecular formula C19H23N3O6 B11481713 6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11481713
M. Wt: 389.4 g/mol
InChI Key: BCXBBQDZZFAVOA-UHFFFAOYSA-N
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Description

6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a methoxyphenyl group, and a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the core structure.

    Addition of hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H23N3O6/c1-20-14-8-22(19(9-23,10-24)11-25)16(12-4-6-13(28-3)7-5-12)15(14)17(26)21(2)18(20)27/h4-8,23-25H,9-11H2,1-3H3

InChI Key

BCXBBQDZZFAVOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C(CO)(CO)CO

Origin of Product

United States

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